
(R)-3-((2S,3S)-3-(2-(4-(2-(diethylamino)ethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10760 is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It is known for its inhibitory activity against specific enzymes, making it a valuable candidate for research in disease treatment.
Preparation Methods
The synthesis of KNI-10760 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of specific reagents and catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yield and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety.
Chemical Reactions Analysis
KNI-10760 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are tailored to achieve the desired transformation while minimizing side reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of KNI-10760 with modified functional groups.
Scientific Research Applications
KNI-10760 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology, it is investigated for its potential to inhibit specific enzymes involved in disease processes, making it a candidate for drug development. In medicine, KNI-10760 is explored for its therapeutic potential in treating diseases such as malaria. Its ability to inhibit plasmepsins, enzymes involved in the malaria parasite’s life cycle, makes it a promising antimalarial agent. Additionally, KNI-10760 has industrial applications in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
KNI-10760 can be compared with other enzyme inhibitors, such as KNI-10742, KNI-10743, KNI-10395, KNI-10333, and KNI-10343 . These compounds share similar inhibitory activities but differ in their chemical structures and specific interactions with target enzymes. KNI-10760 is unique in its specific binding affinity and inhibitory potency, making it a valuable compound for research and development. The comparison highlights the importance of structural variations in determining the efficacy and specificity of enzyme inhibitors.
Properties
Molecular Formula |
C41H55N5O6S |
|---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-[2-(diethylamino)ethylamino]-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C41H55N5O6S/c1-7-45(8-2)19-18-42-30-20-26(3)37(27(4)21-30)52-24-34(48)43-32(22-28-14-10-9-11-15-28)36(49)40(51)46-25-53-41(5,6)38(46)39(50)44-35-31-17-13-12-16-29(31)23-33(35)47/h9-17,20-21,32-33,35-36,38,42,47,49H,7-8,18-19,22-25H2,1-6H3,(H,43,48)(H,44,50)/t32-,33+,35-,36-,38+/m0/s1 |
InChI Key |
MOXFYRJTMGBJQV-CTRNRRKFSA-N |
Isomeric SMILES |
CCN(CC)CCNC1=CC(=C(C(=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C(=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)

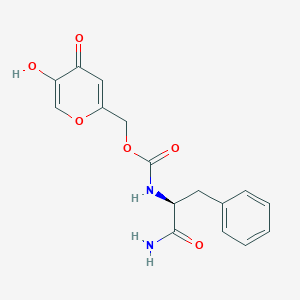
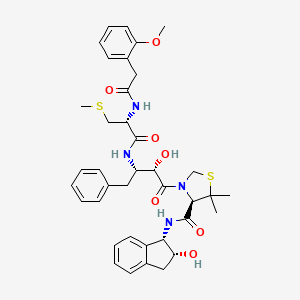
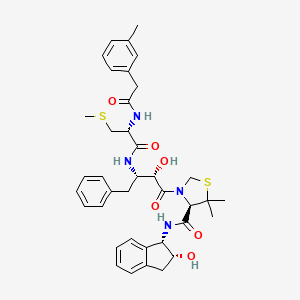
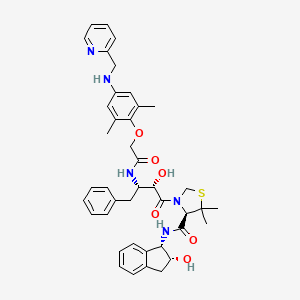
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)

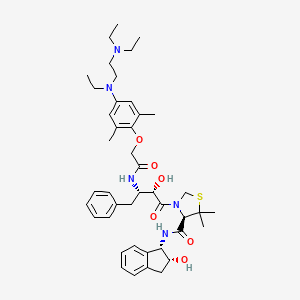
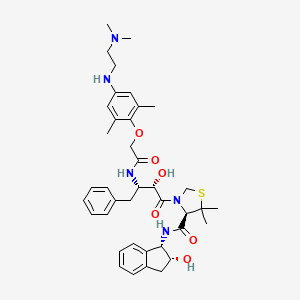
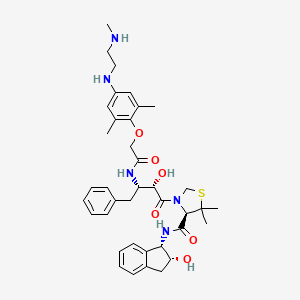
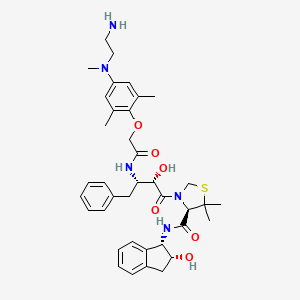
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
